2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a quinazoline ring, with a methoxyphenyl group attached at the 2-position.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core via a Dimroth-like rearrangement . Another approach includes the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazoloquinazoline core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing substituents on the compound
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like aryl amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antitubercular, and anti-HIV activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various receptors and enzymes, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication . The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also exhibit significant antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have similar structural features but differ in their biological activities and applications.
Triazolopurines: These compounds share structural similarities and have been studied for their potential as receptor antagonists.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12N4O |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H12N4O/c1-21-12-8-6-11(7-9-12)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3 |
InChI Key |
DILQIKYWFWHXON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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